molecular formula C12H10ClNO3S2 B161699 5-(benzamidomethyl)thiophene-2-sulfonyl Chloride CAS No. 138872-44-3

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride

Cat. No. B161699
CAS RN: 138872-44-3
M. Wt: 315.8 g/mol
InChI Key: VGSWVDWOXYTAPG-UHFFFAOYSA-N
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Description

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride is a chemical compound with the molecular formula C12H10ClNO3S2 . It is used in the preparation of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 5-(benzamidomethyl)thiophene-2-sulfonyl Chloride consists of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, attached to a sulfonyl chloride group and a benzamidomethyl group .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride” a potential candidate for the development of new anti-inflammatory drugs.

Anti-Psychotic Medication

Thiophene-based compounds have also shown potential in the treatment of psychological disorders . Therefore, “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride” could be used in the development of new anti-psychotic medications.

Anti-Arrhythmic Drugs

Thiophene derivatives have shown potential as anti-arrhythmic drugs . This suggests that “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride” could be used in the development of treatments for heart rhythm disorders.

Anti-Anxiety Medication

Thiophene-based compounds have also been found to have anti-anxiety properties . This suggests that “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride” could be used in the development of new anti-anxiety medications.

Anti-Fungal Medication

Thiophene derivatives have been found to have anti-fungal properties . This suggests that “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride” could be used in the development of new anti-fungal medications.

Kinase Inhibitors

Thiophene derivatives have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This suggests that “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride” could be used in the development of new kinase inhibitors.

Anti-Cancer Drugs

Thiophene derivatives have been found to have anti-cancer properties . This suggests that “5-(benzamidomethyl)thiophene-2-sulfonyl Chloride” could be used in the development of new anti-cancer drugs.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in the synthesis of various pharmaceuticals suggests it may play a role in the formation of bioactive compounds .

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(benzamidomethyl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S2/c13-19(16,17)11-7-6-10(18-11)8-14-12(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSWVDWOXYTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381173
Record name 5-(Benzamidomethyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzamidomethyl)thiophene-2-sulfonyl Chloride

CAS RN

138872-44-3
Record name 5-(Benzamidomethyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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